Cas no 58042-04-9 (Benzene, 2,4-dichloro-1-[[4-(chloromethyl)-2-nitrophenoxy]methyl]-)
58042-04-9 structure
Product Name:Benzene, 2,4-dichloro-1-[[4-(chloromethyl)-2-nitrophenoxy]methyl]-
CAS-nummer:58042-04-9
MF:C14H10Cl3NO3
MW:346.593101024628
CID:343280
PubChem ID:21481670
Update Time:2025-04-19
Benzene, 2,4-dichloro-1-[[4-(chloromethyl)-2-nitrophenoxy]methyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene, 2,4-dichloro-1-[[4-(chloromethyl)-2-nitrophenoxy]methyl]-
- 4-(chloromethyl)-1-[(2,4-dichlorophenyl)methoxy]-2-nitrobenzene
- 2,4-Dichloro-1-{[4-(chloromethyl)-2-nitrophenoxy]methyl}benzene
- ZMGYIZFGLCABTD-UHFFFAOYSA-N
- SCHEMBL11702333
- DTXSID10614490
- (4-chloromethyl-2-nitrophenyl)-(2,4-dichlorobenzyl)-ether
- 58042-04-9
-
- Inchi: 1S/C14H10Cl3NO3/c15-7-9-1-4-14(13(5-9)18(19)20)21-8-10-2-3-11(16)6-12(10)17/h1-6H,7-8H2
- InChI-sleutel: ZMGYIZFGLCABTD-UHFFFAOYSA-N
- LACHT: ClC1C=C(C=CC=1COC1C=CC(CCl)=CC=1[N+](=O)[O-])Cl
Berekende eigenschappen
- Exacte massa: 344.9728
- Monoisotopische massa: 344.972626g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 4
- Complexiteit: 353
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.9
- Topologisch pooloppervlak: 55Ų
Experimentele eigenschappen
- PSA: 52.37
Benzene, 2,4-dichloro-1-[[4-(chloromethyl)-2-nitrophenoxy]methyl]- Gerelateerde literatuur
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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